3-(azepane-1-carbonyl)-2H-chromen-2-one
Description
Historical Context and Significance of 2H-Chromen-2-one (Coumarin) Derivatives in Synthetic Chemistry
The history of coumarin (B35378) (2H-chromen-2-one) began in 1820 when it was first isolated from the tonka bean. This natural product, with its characteristic benzopyrone structure, has since been identified in numerous plants, fungi, and bacteria. The versatility of the coumarin nucleus allows it to be a scaffold that can be readily modified, leading to a vast number of derivatives with a wide spectrum of biological activities. nih.govnih.gov
Historically, coumarin derivatives have been central to the development of therapeutics. A notable example is the discovery of the anticoagulant properties of dicoumarol, which led to the development of the widely used drug warfarin. frontiersin.org This foundational work spurred extensive research into the pharmacological potential of this class of compounds. In synthetic chemistry, the coumarin scaffold is prized for its accessibility through various established synthetic routes, making it a frequent starting point for the development of new molecules. eurjchem.comacgpubs.org The diverse pharmacological profiles of coumarin derivatives, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities, have cemented their status as a "privileged scaffold" in drug discovery. nih.govnih.govmdpi.com
Importance of Azepane and Nitrogen-Containing Heterocycles in Contemporary Chemical Synthesis
Nitrogen-containing heterocycles are of paramount importance in contemporary chemical science, particularly in the field of medicinal chemistry. It is estimated that a significant percentage of all small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain at least one nitrogen heterocycle. Their prevalence stems from their ability to engage in various biological interactions, such as hydrogen bonding, which are crucial for molecular recognition at receptor sites.
Within this broad class of compounds, the azepane ring, a seven-membered saturated heterocycle, is a key structural motif. Azepane and its derivatives are integral components of numerous bioactive molecules and pharmaceuticals, exhibiting a range of medicinal properties. researchgate.net The flexibility of the seven-membered ring allows it to adopt various conformations, which can be advantageous for binding to biological targets. The synthesis of functionalized azepanes remains an active area of research, with numerous methods developed for their construction and incorporation into more complex molecular architectures. researchgate.net
Rationale for Investigating 3-(azepane-1-carbonyl)-2H-chromen-2-one within Organic and Medicinal Chemistry Research
The investigation of this compound is founded on the well-established principle of molecular hybridization in drug design. nih.gov This strategy involves covalently linking two or more pharmacophores to create a single hybrid molecule with the potential for enhanced affinity, improved selectivity, or a novel mechanism of action. nih.gov
The rationale for synthesizing this specific compound is multifaceted:
Leveraging the Coumarin Core: The 2H-chromen-2-one nucleus serves as a proven bioactive scaffold. nih.gov Modifications at the 3-position of the coumarin ring are known to significantly influence its biological activity.
The Role of the Carboxamide Linker: The introduction of a carboxamide group at the 3-position of the coumarin ring has been shown to be a fruitful strategy for generating compounds with potent biological effects, particularly in the realm of anticancer research. nih.govresearchgate.netmdpi.comresearchgate.net This linker can participate in hydrogen bonding interactions with biological targets.
Incorporation of the Azepane Moiety: The azepane ring is a recognized pharmacophore present in many bioactive compounds. researchgate.net Its incorporation into the coumarin scaffold via the carboxamide linker is a rational approach to explore new chemical space and potentially discover novel biological activities. The combination aims to merge the therapeutic properties of both the coumarin and the nitrogen-containing heterocycle.
The synthesis of coumarin-3-carboxamides is typically achieved by coupling coumarin-3-carboxylic acid with a desired amine, in this case, azepane. nih.gov The resulting hybrid molecule, this compound, is therefore a prime candidate for screening against various biological targets, driven by the rich pharmacological history of its parent structures. Research into similar coumarin-3-carboxamide derivatives has revealed promising activity against various cancer cell lines, suggesting that this class of compounds may act as inhibitors of crucial cellular enzymes. nih.govresearchgate.net
Research Findings on Related Coumarin-3-Carboxamide Derivatives
While specific research data for this compound is not extensively published, the biological activity of closely related coumarin-3-carboxamide derivatives provides valuable insights into its potential. The following table summarizes findings for analogous compounds, highlighting their potential as anticancer agents.
| Compound Structure | Derivative Name | Target Cancer Cell Line | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|---|
![]() | 4-fluorobenzamide derivative of coumarin-3-carboxamide | HeLa | 0.39 µM | nih.govresearchgate.net |
![]() | 2,5-difluorobenzamide derivative of coumarin-3-carboxamide | HeLa | 0.75 µM | nih.govresearchgate.net |
![]() | 4-fluorobenzamide derivative of coumarin-3-carboxamide | HepG2 | 2.62 µM | nih.govresearchgate.net |
![]() | 2,5-difluorobenzamide derivative of coumarin-3-carboxamide | HepG2 | 4.85 µM | nih.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(azepane-1-carbonyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-15(17-9-5-1-2-6-10-17)13-11-12-7-3-4-8-14(12)20-16(13)19/h3-4,7-8,11H,1-2,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUJLHFRRGJOQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Azepane 1 Carbonyl 2h Chromen 2 One and Analogues
Precursor Synthesis and Derivatization Approaches
The creation of the target compound and its analogues relies heavily on the synthesis of key intermediates, primarily the substituted 2H-chromen-2-one core. Various established and modern synthetic strategies are employed to build this heterocyclic scaffold, which is then further functionalized to allow for the final coupling with the azepane ring.
Synthesis of Key 2H-Chromen-2-one Intermediates
The formation of the coumarin (B35378) ring system is a cornerstone of the synthetic pathway. Several robust methods are utilized, each starting from different precursors but all converging to produce the desired bicyclic lactone structure.
The Knoevenagel condensation is a fundamental and widely used carbon-carbon bond-forming reaction in organic synthesis, particularly for the preparation of coumarins. The reaction involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as piperidine (B6355638) or pyridine. This process is followed by a dehydration reaction, leading to the formation of the α,β-unsaturated system characteristic of the coumarin ring.
The general mechanism involves the deprotonation of the active methylene compound by the base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. Subsequent intramolecular cyclization (lactonization) and elimination of a water molecule yield the 2H-chromen-2-one scaffold. A variety of active methylene compounds can be used, which determines the substituent at the C-3 position of the resulting coumarin. For instance, reacting salicylaldehyde with diethyl malonate yields ethyl 2-oxo-2H-chromene-3-carboxylate, while using ethyl acetoacetate (B1235776) yields 3-acetyl-2H-chromen-2-one.
Recent advancements have focused on developing more environmentally friendly and efficient protocols, such as using microwave irradiation or alternative catalysts to improve reaction times and yields.
3-Acetyl-2H-chromen-2-one is a highly versatile intermediate in the synthesis of more complex coumarin derivatives. nih.gov It serves as a key precursor because the acetyl group at the C-3 position is amenable to a wide range of chemical transformations. researchgate.net This intermediate is readily synthesized via the Knoevenagel condensation of salicylaldehyde with ethyl acetoacetate.
The acetyl group's carbonyl function and α-methyl protons provide two reactive sites. It can participate in various reactions, including:
Condensation reactions: The acetyl carbonyl can react with amines and hydrazines to form imines, hydrazones, and other heterocyclic systems. nih.gov
Halogenation: The α-methyl group can be halogenated, typically with bromine, to form 3-(bromoacetyl)-2H-chromen-2-one. This bromoacetyl derivative is a potent electrophile, ideal for subsequent reactions with nucleophiles to introduce diverse functionalities.
Mannich reactions: Three-component Mannich reactions involving 3-acetylcoumarin, an aldehyde, and an amine can be used to synthesize β-amino carbonyl compounds. researchgate.net
This versatility makes 3-acetyl-2H-chromen-2-one a crucial starting point for creating a library of C-3 functionalized coumarins, which can then be further modified to incorporate moieties like azepane.
Enaminones are valuable and highly reactive intermediates in organic synthesis, acting as versatile building blocks for various heterocyclic compounds. In the context of coumarin synthesis, the enaminone 3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one is a key precursor. This intermediate is typically prepared by treating 3-acetyl-2H-chromen-2-one with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA).
The reactivity of this enaminone is characterized by the presence of both an electrophilic β-carbon and a nucleophilic α-carbon within its α,β-unsaturated ketone system. This dual reactivity allows it to react with a wide array of nucleophiles and electrophiles, making it an excellent precursor for synthesizing diverse heterocyclic systems attached to the coumarin core at the C-3 position. For example, it can undergo cyclocondensation reactions with various binucleophiles to form pyrazole, isoxazole, and other complex ring systems.
Incorporation of the Azepane Moiety
The final key step in the synthesis of the target molecule is the formation of the amide bond between the C-3 position of the coumarin ring and the nitrogen atom of the azepane ring.
The most direct route to forming the amide linkage required for 3-(azepane-1-carbonyl)-2H-chromen-2-one involves the reaction of an activated coumarin-3-carboxylic acid derivative with azepane. Azepane, being a secondary cyclic amine, acts as a potent nucleophile. libretexts.org
The standard procedure is a two-step process:
Activation of the Carboxylic Acid: Coumarin-3-carboxylic acid, which can be synthesized from the Knoevenagel condensation of salicylaldehyde and malonic acid, is first converted into a more reactive acylating agent. A common method is to treat the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive 2-oxo-2H-chromene-3-carbonyl chloride. prepchem.comnih.gov
Amidation: The resulting acid chloride is then reacted directly with azepane. libretexts.org The nucleophilic nitrogen of the azepane ring attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the stable amide bond and elimination of hydrogen chloride (HCl). A non-nucleophilic base, such as triethylamine (B128534), is typically added to the reaction mixture to neutralize the HCl byproduct. nih.gov
Alternatively, direct amidation of coumarin-3-carboxylic acid can be achieved using peptide coupling reagents such as N,N′-dicyclohexylcarbodiimide (DCC) with an activator like 4-dimethylaminopyridine (B28879) (DMAP), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). nih.govmdpi.com These methods facilitate amide bond formation under milder conditions.
Below is a table summarizing the key synthetic reactions.
| Reaction Type | Starting Materials | Key Reagents/Catalysts | Intermediate/Product | Reference |
|---|---|---|---|---|
| Knoevenagel Condensation | Salicylaldehyde, Ethyl Acetoacetate | Piperidine (base) | 3-Acetyl-2H-chromen-2-one | researchgate.net |
| Enaminone Formation | 3-Acetyl-2H-chromen-2-one | DMF-DMA | 3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | eurjchem.com |
| Acid Chloride Formation | Coumarin-3-carboxylic acid | Thionyl chloride (SOCl₂) | 2-Oxo-2H-chromene-3-carbonyl chloride | prepchem.com |
| Amidation | 2-Oxo-2H-chromene-3-carbonyl chloride, Azepane | Triethylamine (base) | This compound | libretexts.orgnih.gov |
| Peptide Coupling | Coumarin-3-carboxylic acid, Azepane | HATU, Et₃N | This compound | nih.gov |
Amidation Reactions for Carbonyl Group Introduction
The introduction of the azepane-1-carbonyl group at the C3 position of the 2H-chromen-2-one core is typically achieved through amidation reactions. researchgate.net These reactions generally involve the coupling of a coumarin-3-carboxylic acid or its activated derivative with azepane. The synthesis of the precursor, coumarin-3-carboxylic acid, can be accomplished through methods like the Knoevenagel condensation of a substituted salicylaldehyde with malonic acid. bhu.ac.in
Once the coumarin-3-carboxylic acid is obtained, several standard amidation protocols can be employed. A common approach involves the activation of the carboxylic acid group to facilitate nucleophilic attack by the secondary amine of the azepane ring. Activating agents such as thionyl chloride or oxalyl chloride can convert the carboxylic acid into a more reactive acyl chloride. Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) can be used to form an active ester, which then readily reacts with azepane. researchgate.net
Recent studies have also explored more direct and milder amidation methods. For instance, the use of tetraalkylthiuram disulfides as amidation reagents for coumarin-3-carboxylic acids has been demonstrated to proceed under mild conditions, offering a valuable alternative to traditional methods. researchgate.net The reaction of ethyl coumarin-3-carboxylate with various amines in a suitable solvent like anhydrous ethanol (B145695) under reflux is another viable method for the synthesis of coumarin-3-carboxamides. nih.gov
Table 1: Comparison of Amidation Methods for Coumarin-3-Carboxylic Acids
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Typically requires reflux in an inert solvent | High reactivity of acyl chloride | Harsh conditions, potential for side reactions |
| Carbodiimide Coupling | DCC or EDC, with an additive like NHS or HOBt | Room temperature in a suitable solvent (e.g., DCM, DMF) | Mild conditions, high yields | Formation of urea (B33335) byproduct can complicate purification |
| Direct Amidation | Tetraalkylthiuram disulfides | Mild conditions | Avoids harsh reagents | May have limited substrate scope |
| From Ester | Ethyl coumarin-3-carboxylate, Azepane | Reflux in anhydrous ethanol | One-pot potential from ester precursor | May require longer reaction times |
Catalytic Approaches and Reaction Optimization
Catalysis plays a crucial role in enhancing the efficiency, selectivity, and environmental friendliness of the synthesis of this compound and its analogues. Both transition metal and organocatalytic systems have been explored for the formation of the coumarin and azepane moieties, alongside rigorous optimization of reaction conditions.
Transition metal catalysis is particularly relevant for the synthesis and functionalization of the azepane ring. While the direct coupling of a pre-formed azepane is common, transition metal-catalyzed reactions offer alternative routes to construct the seven-membered azacycle. For example, copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines provides an efficient method for preparing substituted azepines. mdpi.comnih.gov Palladium-catalyzed ring-expansion reactions and other transition metal-mediated cyclizations are also established methods for the synthesis of azepane derivatives. nih.gov
Furthermore, transition metal catalysts can be employed for the direct functionalization of heteroaromatic compounds, which could potentially be applied to the coumarin system to introduce the azepane moiety. rsc.org For instance, palladium-catalyzed C-H activation could enable the direct coupling of a coumarin derivative with an azepane precursor, offering a more atom-economical approach.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of coumarin derivatives. beilstein-journals.orgresearchgate.net Chiral primary and secondary amines, thioureas, and phosphoric acids have been successfully used to catalyze Michael additions and other cascade reactions to construct chiral coumarin scaffolds. beilstein-journals.orgnih.gov For the synthesis of the coumarin precursor, various organic catalysts can be employed. For example, imidazole (B134444) has been shown to be an effective catalyst for the one-pot, three-component synthesis of functionalized 2,3-dihydrofuro[3,2-c]coumarins in water, highlighting the potential for green catalytic systems. nih.gov
Biogenic catalysts, such as nanoparticles synthesized from plant extracts, are also gaining attention. For instance, tin oxide nanoparticles (SnO₂ NPs) prepared using aqueous sunflower leaf extract have been used as a catalyst for the synthesis of 4H-chromene derivatives via a multicomponent reaction. researchgate.net Such green catalysts offer advantages in terms of environmental compatibility and sustainability.
The optimization of reaction conditions, including temperature, solvent, and reaction time, is critical for achieving high yields and purity in the synthesis of this compound.
Temperature: The reaction temperature significantly influences the rate and outcome of the synthesis. For instance, in the Pechmann condensation for coumarin synthesis, an increase in temperature generally leads to higher conversion rates, although an optimal temperature exists beyond which the yield may not significantly improve or may even decrease. nih.govjsynthchem.com In many catalytic reactions, a specific temperature is required to achieve optimal catalyst activity. nih.gov
Solvent Systems: The choice of solvent can dramatically affect reaction rates and selectivity. rrjournals.com While many syntheses are performed in organic solvents like ethanol, DMF, or toluene, there is a growing trend towards the use of greener solvents like water or even solvent-free conditions. bhu.ac.innih.govnih.gov Solvent-free reactions, often conducted under microwave irradiation, can lead to shorter reaction times and easier product isolation. nih.gov
Time: The reaction time is another crucial parameter that is often optimized to maximize product yield while minimizing the formation of byproducts. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. bhu.ac.in Microwave-assisted synthesis has been shown to significantly reduce reaction times from hours to minutes. nih.gov
Table 2: Impact of Reaction Conditions on Coumarin Synthesis
| Parameter | General Effect | Examples |
| Temperature | Increased temperature generally increases reaction rate. nih.gov | In Pechmann condensation, increasing temperature up to a certain point improves yield. jsynthchem.com |
| Solvent | Can influence solubility, reactivity, and reaction pathway. rrjournals.com | Water is used as a green solvent in some multicomponent reactions for coumarin synthesis. nih.gov |
| Time | Longer reaction times can lead to higher yields but also potential byproduct formation. | Microwave synthesis can reduce reaction times from hours to minutes. nih.gov |
Modern Synthetic Techniques
To improve the efficiency and sustainability of chemical syntheses, modern techniques are increasingly being adopted. Microwave-assisted synthesis is a prominent example that has found significant application in the preparation of coumarin derivatives.
Microwave irradiation has been established as a powerful tool for accelerating organic reactions, including the synthesis of coumarin derivatives. nih.gov The use of microwave heating can lead to a dramatic reduction in reaction times, often from hours to minutes, along with an increase in product yields. mdpi.com This technique is particularly effective for reactions conducted under solvent-free conditions, which further enhances the green credentials of the synthetic process. nih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Coumarins
| Method | Typical Reaction Time | Typical Yield | Conditions |
| Conventional Heating | Hours | Moderate to Good | Often requires reflux in a solvent |
| Microwave Irradiation | Minutes | Good to Excellent | Can be performed under solvent-free conditions nih.gov |
Ultrasonic Irradiation Techniques
Ultrasonic irradiation has emerged as a significant green chemistry tool for organic synthesis. This technique utilizes the energy of acoustic cavitation to accelerate chemical reactions. The formation and collapse of microscopic bubbles in the reaction medium generate localized hot spots with extreme temperatures and pressures, leading to a dramatic increase in reaction rates. scirp.org
For the synthesis of coumarin derivatives, ultrasound-assisted methods offer several advantages over conventional heating, including significantly shorter reaction times, improved yields, and milder reaction conditions. scirp.org For instance, the synthesis of 3-aryl coumarins from salicylaldehydes and phenylacetyl chlorides, a reaction analogous to the formation of a 3-substituted coumarin core, is accomplished in just 15-30 minutes under ultrasonic irradiation, compared to several hours required for conventional refluxing. scirp.org
In the context of synthesizing coumarin-thiazole hybrids, ultrasonic irradiation has been successfully applied, often at ambient temperature, which underscores its energy efficiency compared to conventional methods requiring high temperatures. mdpi.com A one-pot reaction involving 2-(1-(2-oxo-2H-chromen-3-yl)ethylidene)thiosemicarbazide and hydrazonoyl halides in the presence of triethylamine proceeds smoothly under ultrasonic conditions to yield complex coumarin derivatives. mdpi.com This approach highlights the potential of sonochemistry for the efficient construction of analogues of this compound.
Table 1: Comparison of Ultrasonic vs. Conventional Synthesis for Coumarin Derivatives
| Product | Reactants | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Aryl Coumarins | Salicylaldehyde, Phenyl Acetyl Chloride, K2CO3 | Ultrasound | 15-30 min | High | scirp.org |
| 3-Aryl Coumarins | Salicylaldehyde, Phenyl Acetyl Chloride, K2CO3 | Conventional (Reflux) | Several hours | Moderate | scirp.org |
This table is generated based on data for analogous coumarin structures.
Multi-Component Reaction (MCR) Strategies
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. rug.nlajrconline.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate complex molecular structures from simple precursors. sharif.edu
The synthesis of the 4H-chromene scaffold, a close relative of the 2H-chromen-2-one core, is often achieved through one-pot, three-component reactions involving an aldehyde, malononitrile, and an active methylene compound or a phenol. sharif.edu These reactions, such as the domino Knoevenagel-Michael cyclization, demonstrate the power of MCRs in building the fundamental benzopyran ring system. sharif.edu
While a specific MCR for this compound is not detailed in the provided literature, the principles of MCRs can be applied. A hypothetical MCR could involve a salicylaldehyde derivative, a carbonyl compound containing the azepane moiety, and a third component to facilitate the cyclization and formation of the C3-carbonyl linkage. The Ugi and Passerini reactions are notable examples of isocyanide-based MCRs that are highly effective in creating amide linkages, suggesting a potential route for incorporating the azepane-1-carbonyl group at the C3 position. ajrconline.orgnih.gov Researchers have utilized three-component reactions under ultrasonic irradiation to synthesize novel coumarin derivatives, combining the benefits of both advanced synthetic strategies. nih.gov
Isolation and Purification Methodologies
The isolation and purification of the synthesized coumarin derivatives are critical steps to ensure the removal of unreacted starting materials, catalysts, and by-products, yielding a compound of high purity for subsequent characterization and analysis.
Chromatographic Techniques (e.g., TLC, column chromatography)
Chromatography is an indispensable tool for the purification of coumarin derivatives. researchgate.net Thin-layer chromatography (TLC) is routinely used to monitor the progress of a reaction, allowing for the determination of the optimal reaction time and the identification of the product spot by comparison with starting materials. scirp.orgnih.govaip.org
For preparative scale purification, column chromatography is the most common method. researchgate.net Silica (B1680970) gel is the most frequently used stationary phase for the separation of coumarins. researchgate.net The choice of eluent (mobile phase) is crucial for effective separation and is typically a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297). aip.org The polarity of the solvent system is adjusted to achieve a good separation between the desired product and impurities. For instance, the purification of 3-aroyl-2H-chromenes has been successfully achieved using silica gel column chromatography. tezu.ernet.in More advanced techniques like high-performance liquid chromatography (HPLC) and high-speed counter-current chromatography have also been employed for the separation and purification of complex mixtures of coumarin compounds. semanticscholar.orgnih.gov
Table 2: Typical Chromatographic Systems for Coumarin Purification
| Technique | Stationary Phase | Typical Mobile Phase | Application | Reference |
|---|---|---|---|---|
| TLC | Silica Gel F254 | n-hexane:ethyl acetate (8:2) | Reaction Monitoring | aip.org |
| Column Chromatography | Silica Gel | Gradients of Et2O/Hexane | Product Isolation | tezu.ernet.in |
This table provides examples of common chromatographic conditions used for coumarin derivatives.
Recrystallization Methods
Recrystallization is a fundamental technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. rrjournals.com
Ethanol and mixtures of ethanol and water are commonly used for the recrystallization of coumarin derivatives. rrjournals.commdpi.com The selection of the appropriate solvent is key; the target compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For some coumarins, a mixed-solvent system, such as aqueous methanol (B129727) or aqueous ethanol, provides better purification and higher recovery rates than a single solvent. rrjournals.comrrjournals.com For example, studies have shown that a 40% aqueous methanol solution can yield a high recovery percentage for simple coumarin. rrjournals.com In cases where products are synthesized in high-boiling point solvents like dimethylformamide (DMF), the product may precipitate upon cooling and can be further purified by washing with a solvent like methanol or by subsequent recrystallization from a more suitable solvent. nih.gov
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the structural determination of 3-(azepane-1-carbonyl)-2H-chromen-2-one, with each technique offering unique insights into its molecular composition and bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the coumarin (B35378) core and the azepane ring. The coumarin H-4 proton typically appears as a sharp singlet at a downfield chemical shift due to its electron-deficient environment. preprints.org The four aromatic protons of the coumarin's benzene (B151609) ring would produce a complex multiplet pattern in the aromatic region of the spectrum. mdpi.comceon.rs The protons of the azepane ring are expected to show broad, overlapping signals in the aliphatic region, with the methylene (B1212753) groups adjacent to the nitrogen atom appearing at the most downfield position within this group due to the inductive effect of the nitrogen. mdpi.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be characterized by signals corresponding to two carbonyl carbons: the lactone carbonyl of the coumarin ring and the amide carbonyl. preprints.orgsciepub.com The coumarin ring also contributes signals for its aromatic and olefinic carbons. The six distinct carbon signals of the flexible azepane ring would appear in the upfield, aliphatic region of the spectrum. mdpi.comlibretexts.org
| ¹H NMR Data | ¹³C NMR Data | ||
|---|---|---|---|
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| ~8.5 | Coumarin H-4 | ~165 | Amide C=O |
| ~7.3 - 7.8 | Aromatic CH | ~160 | Lactone C=O |
| ~3.6 - 3.8 | Azepane N-CH₂ | ~116 - 154 | Coumarin Aromatic/Olefinic C |
| ~1.5 - 1.9 | Azepane CH₂ | ~45 - 50 | Azepane N-CH₂ |
| ~26 - 30 | Azepane CH₂ |
Infrared (IR) spectroscopy is employed to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies. docbrown.info The IR spectrum of this compound is expected to display several strong absorption bands. A prominent band corresponding to the C=O stretching vibration of the α,β-unsaturated lactone in the coumarin ring would be observed. mdpi.comsemanticscholar.org A separate, strong absorption at a slightly lower wavenumber is anticipated for the tertiary amide carbonyl group. preprints.org Additionally, the spectrum would show characteristic peaks for aromatic C=C stretching and C-H stretching vibrations. sciepub.commdpi.com
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2950-2850 | C-H Stretch | Aliphatic (Azepane) |
| ~1720 | C=O Stretch | Lactone |
| ~1650 | C=O Stretch (Amide I) | Tertiary Amide |
| ~1610, ~1500 | C=C Stretch | Aromatic |
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of the compound, further confirming its structure. sciepub.com For this compound (C₁₆H₁₇NO₃), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the molecular formula. ceon.rs
The fragmentation pattern under electron ionization (EI) is predictable. Common fragmentation pathways for coumarin derivatives involve the loss of carbon monoxide (CO). nih.gov A primary fragmentation for this specific molecule would likely be the cleavage of the amide bond, leading to the formation of a stable coumarin-3-carbonyl cation and a neutral azepane radical, or vice versa. researchgate.net Subsequent fragmentation of these initial ions would provide further structural clues. preprints.orgmdpi.com
Crystallographic Analysis
While spectroscopic methods suggest the molecular structure, single-crystal X-ray diffraction provides definitive, high-resolution proof of the atomic arrangement, bond lengths, bond angles, and stereochemistry in the solid state. unimi.it
Single-crystal X-ray diffraction analysis would unambiguously confirm the connectivity of the 2H-chromen-2-one core with the azepane ring via a carbonyl linker at the 3-position. mdpi.com This technique provides precise measurements of bond lengths and angles, which can be compared with known values for similar coumarin and amide structures. researchgate.netnih.gov The data would verify the planarity of the bicyclic coumarin system and reveal the specific conformation adopted by the seven-membered azepane ring. semanticscholar.org
Elemental Composition Verification
The verification of the elemental composition of a newly synthesized compound is a critical step in its structural elucidation, ensuring that the empirical formula aligns with the proposed molecular structure. For this compound, which possesses the molecular formula C₁₆H₁₇NO₃, elemental analysis provides a quantitative measure of the constituent elements—carbon (C), hydrogen (H), and nitrogen (N).
This analytical technique typically involves combustion analysis, wherein a sample of the compound is burned in an excess of oxygen. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and measured. From the masses of these products, the mass percentages of carbon, hydrogen, and nitrogen in the original compound can be determined.
The theoretically calculated elemental percentages for a compound with the molecular formula C₁₆H₁₇NO₃ are derived from the atomic masses of its constituent atoms (C ≈ 12.01 g/mol , H ≈ 1.008 g/mol , N ≈ 14.01 g/mol , O ≈ 16.00 g/mol ) and the molecular weight of the compound (271.31 g/mol ). These theoretical values serve as a benchmark against which the experimentally obtained data are compared. A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, provides strong evidence for the compound's proposed molecular formula and purity.
Detailed research findings for analogous coumarin-3-carboxamide derivatives consistently report the use of elemental analysis to confirm their structures. While specific experimental data for this compound is not detailed in publicly available literature, the established methodology for this class of compounds underscores the importance of this verification step.
Below is a table detailing the calculated elemental composition for C₁₆H₁₇NO₃, which would be compared against experimental results in a laboratory setting.
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 16 | 192.176 | 70.83 |
| Hydrogen | H | 1.008 | 17 | 17.136 | 6.32 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.16 |
| Oxygen | O | 15.999 | 3 | 47.997 | 17.69 |
| Total | 271.316 | 100.00 |
Reactivity and Derivatization Studies of 3 Azepane 1 Carbonyl 2h Chromen 2 One Core
Reactions at the Chromenone Ring System
The chromenone (or coumarin) core is an electron-rich heterocyclic system, which dictates its reactivity towards various reagents.
Electrophilic and Nucleophilic Substitutions
The coumarin (B35378) nucleus is generally resistant to electrophilic substitution reactions due to the electron-withdrawing effect of the carbonyl group in the pyrone ring. However, under forcing conditions, reactions such as nitration and halogenation can occur, typically at positions 6 and 8 of the benzene (B151609) ring.
Conversely, the electron-deficient nature of the pyrone ring makes the chromenone system susceptible to nucleophilic attack. Nucleophilic substitutions on the coumarin ring are not as common but can be facilitated by the presence of leaving groups at specific positions. For instance, the reaction of 2-methoxy-3H-azepines with N-bromosuccinimide (NBS) in the presence or absence of a nucleophile results in a regioselective 1,4-adduct. This adduct can then undergo base-promoted hydrogen bromide elimination to form the corresponding 2H-azepine derivatives. researchgate.net
Theoretical studies on the nucleophilic aromatic substitution (SNAr) of thiophene (B33073) derivatives with pyrrolidine (B122466) have shown that the reaction proceeds through a stepwise pathway involving the addition of the nucleophile followed by the elimination of a leaving group. nih.gov Similar mechanisms can be extrapolated to the chromenone system, where the reactivity is influenced by the electronic nature of the substituents on the ring. nih.gov
Cycloaddition Reactions Involving the Chromenone Moiety
The C3-C4 double bond of the coumarin ring can participate in cycloaddition reactions. For example, [3+2] cycloaddition reactions of azomethine ylides with chromone-3-carboxylic acids have been reported to yield complex spiro-heterocyclic systems. mdpi.com These reactions are often stereoselective and provide a powerful tool for the synthesis of novel polycyclic compounds. mdpi.comnih.gov
Furthermore, formal [3+3] cycloaddition reactions can be used to construct the 2H-chromene ring itself. nih.gov This is achieved through a one-pot, three-step cascade involving a palladium-catalyzed coupling of a bromoquinone with a vinyl stannane, followed by enolization and an oxa-6π electrocyclization. nih.gov
Reactivity of the Carbonyl Linker
The amide carbonyl group connecting the chromenone and azepane rings is a key site for derivatization.
Transformations of the Amide Bond
The amide bond is generally stable but can be cleaved under harsh acidic or basic conditions. More synthetically useful transformations involve the reduction of the amide to an amine or its conversion to other functional groups. The development of novel amidation reactions, such as the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides, provides mild and rapid methods for amide bond formation and could potentially be adapted for the modification of the existing amide linkage. nih.gov
Derivatization Strategies for Carbonyl Groups
The carbonyl group itself can be a target for derivatization. While the amide carbonyl is less reactive than a ketone or aldehyde, it can still undergo certain reactions. Derivatization strategies often involve the use of specific reagents to introduce new functionalities. For example, 3-acetyl-6-bromo-2H-chromen-2-one has been used as a precursor for the synthesis of various heterocyclic compounds through reactions involving its acetyl carbonyl group. nih.govnih.govmdpi.com
Common derivatization reagents for carbonyl compounds include hydrazines, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), which react with the carbonyl group to form hydrazones. nih.govepa.gov This reaction is widely used for the detection and quantification of carbonyl compounds. nih.govepa.govresearchgate.net Other reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) are also effective for the derivatization of carbonyls for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net
| Reagent | Product | Application |
| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | Detection and quantification of carbonyls nih.govepa.gov |
| 3-Nitrophenylhydrazine (3-NPH) | Hydrazone | LC-MS/MS analysis of carbonyls researchgate.net |
| Hydrazines | Hydrazones | Formation of stable Schiff bases researchgate.net |
Reactions Involving the Azepane Ring Nitrogen
The nitrogen atom of the azepane ring is a nucleophilic center and can participate in a variety of reactions.
The secondary amine of the azepane ring can be N-alkylated, N-acylated, or N-arylated to introduce a wide range of substituents. These reactions typically proceed under standard conditions using alkyl halides, acyl chlorides, or aryl halides as electrophiles. The azepane moiety can also participate in redox reactions. For instance, cyclic amines like azepane can react with aldehydes linked to electron-rich aromatic rings to form ring-fused products under microwave conditions. nih.gov
Furthermore, the synthesis of functionalized azepanes can be achieved through various synthetic strategies, including the dearomative ring expansion of nitroarenes mediated by blue light. nih.gov This method allows for the preparation of complex azepanes from simple starting materials. nih.gov Copper-catalyzed tandem amination/cyclization reactions of functionalized allenynes with amines also provide an efficient route to trifluoromethyl-substituted azepine-2-carboxylates. nih.gov
| Reaction Type | Reagents | Product |
| N-Alkylation | Alkyl halides | N-Alkyl azepane |
| N-Acylation | Acyl chlorides | N-Acyl azepane |
| N-Arylation | Aryl halides | N-Aryl azepane |
| Redox Annulation | Aldehydes | Ring-fused products nih.gov |
Absence of Published Research on Specific Reactivity and Derivatization of 3-(azepane-1-carbonyl)-2H-chromen-2-one
Following a comprehensive review of available scientific literature, it has been determined that there is no published research specifically detailing the reactivity and derivatization of the chemical compound This compound in the areas outlined in the requested article structure. Extensive searches for data on N-alkylation, N-acylation, ring expansion or contraction, and the synthesis of hybrid or dimeric structures involving this specific molecule did not yield any relevant studies.
The requested sections for the article were:
Structure Activity Relationship Sar Investigations and Mechanistic Insights
Correlation of Structural Modifications with Molecular Interactions
The molecular architecture of 3-(azepane-1-carbonyl)-2H-chromen-2-one, which combines a rigid, planar coumarin (B35378) scaffold with a flexible, seven-membered azepane ring, offers a unique platform for investigating structure-activity relationships. The interaction of this compound with biological targets is governed by the interplay of its structural features, including the electron distribution on the coumarin ring, the conformational flexibility of the azepane moiety, and the nature of the amide linkage.
The recognition of this compound by a molecular target, such as an enzyme or receptor, can be significantly modulated by introducing various substituents on either the coumarin or the azepane ring. The electronic effects of these substituents can alter the charge distribution and hydrogen bonding capacity of the molecule, thereby influencing binding affinity. mdpi.com
Similarly, functionalization of the azepane ring can profoundly impact molecular recognition. The azepane scaffold is a key epitope in many biologically active compounds, and its flexibility allows it to adopt various conformations to fit into a binding site. nih.gov Introducing substituents on the azepane ring can restrict its conformational freedom or introduce new points of interaction. For example, adding hydroxyl groups could create new hydrogen bond donor/acceptor sites, potentially increasing binding affinity.
The following table outlines the potential influence of hypothetical substituent variations on the molecular recognition properties of this compound, based on general principles observed in related heterocyclic systems.
| Modification Site | Substituent (R) | Potential Effect on Molecular Recognition | Relevant Principles |
| Coumarin Ring (Position 6) | -OCH₃ (Electron-Donating) | May enhance π-π stacking interactions and hydrogen bonding capacity. | Electronic effects of substituents influence the entire molecule. mdpi.com |
| Coumarin Ring (Position 6) | -NO₂ (Electron-Withdrawing) | Could engage in specific electrostatic interactions with the target. | Substituents alter the electron density of the aromatic system. mdpi.com |
| Azepane Ring | -OH (Hydroxyl) | Introduces hydrogen bond donor/acceptor capabilities, potentially increasing binding affinity and specificity. | Functionalization of the azepane scaffold is a key strategy for modifying bioactivity. nih.gov |
| Azepane Ring | -CH₃ (Methyl) | Increases lipophilicity, which may enhance binding in hydrophobic pockets. Can also introduce steric hindrance. | The seven-membered ring's flexibility allows for varied spatial distribution of substituents. nih.gov |
Stereochemistry is a critical determinant of a molecule's functional interaction with chiral biological macromolecules. For this compound, stereochemical considerations arise primarily from the conformational isomerism of the non-planar azepane ring and the potential for introducing chiral centers. The seven-membered azepane ring is flexible and can exist in multiple chair and boat conformations. nih.gov The specific conformation adopted upon binding to a biological target can significantly influence the compound's activity.
The introduction of a chiral center, for example by substituting one of the methylene (B1212753) groups on the azepane ring, would result in enantiomers. These enantiomers can exhibit dramatically different biological activities, as one may fit into a receptor's binding site far more effectively than the other. mdpi.com Studies on other chiral heterocyclic systems, such as morphans, have demonstrated that stereochemistry at a specific position can determine whether a compound acts as an agonist or an antagonist, and can drastically affect its potency and efficacy. mdpi.com Similarly, the stereochemistry of substituted chromanes has been shown to correlate with their physical properties, which is indicative of their three-dimensional structure that governs biological interactions. mdpi.com Therefore, the spatial arrangement of substituents on the azepane ring of this compound would be expected to have a profound impact on its functional interactions.
Mechanistic Pathways of Synthesis and Transformation
The synthesis of this compound and its derivatives can be achieved through several mechanistic pathways, often involving the formation of key intermediates and proceeding with specific regioselectivity and stereoselectivity.
A common and direct synthetic route to this compound involves the amidation of a coumarin-3-carboxylic acid derivative with azepane. The reaction typically starts with the activation of the carboxylic acid group at the 3-position of the coumarin ring. This can be achieved by converting the carboxylic acid to a more reactive species like an acyl chloride or by using coupling agents.
Proposed Synthetic Pathway and Intermediates:
Starting Material: 2-Oxo-2H-chromene-3-carboxylic acid.
Activation: The carboxylic acid is reacted with a chlorinating agent (e.g., thionyl chloride, SOCl₂) to form the highly reactive intermediate, 2-oxo-2H-chromene-3-carbonyl chloride .
Nucleophilic Acyl Substitution: Azepane, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate . This intermediate is typically unstable and not isolated.
Final Product Formation: The tetrahedral intermediate collapses, eliminating a chloride ion and a proton from the nitrogen atom (often facilitated by a base or excess amine) to yield the final amide product, this compound.
Alternative syntheses of the azepane ring itself often proceed through multi-step sequences, such as ring-expansion or cyclization reactions, which involve their own distinct intermediates like azepanols or oxo-azepines. nih.gov In more complex transformations involving the coumarin core, intermediates such as benzopyrylium salts can be formed, particularly under acidic conditions. researchgate.net
The key transformation in the synthesis of this compound is the amide bond formation. The mechanistic cycle for this nucleophilic acyl substitution is well-established.
Mechanistic Cycle for Amidation:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the azepane ring attacks the carbonyl carbon of the activated 2-oxo-2H-chromene-3-carbonyl derivative. This is the rate-determining step and results in the formation of a zwitterionic tetrahedral intermediate.
Proton Transfer/Leaving Group Departure: The intermediate is stabilized by the departure of the leaving group (e.g., Cl⁻). Simultaneously or subsequently, a proton is removed from the nitrogen atom. If excess azepane is used, a second molecule can act as the base to accept this proton.
Product Formation: The final stable amide product, this compound, is formed.
In related syntheses, such as the Knoevenagel condensation used to form the 3-substituted coumarin precursor (e.g., 3-acetyl-2H-chromen-2-one), the mechanism involves the formation of an enolate intermediate from the active methylene compound, followed by condensation with salicylaldehyde (B1680747) and subsequent intramolecular cyclization (lactonization). researchgate.net
In the direct amidation reaction between a coumarin-3-carboxylic acid derivative and azepane, regioselectivity is inherently controlled, as the reaction occurs specifically between the activated carbonyl group at the C3 position of the coumarin and the secondary amine of the azepane.
However, regioselectivity becomes a crucial factor when synthesizing substituted precursors. For example, during the synthesis of substituted azepanes via ring-expansion reactions like the Schmidt reaction, the insertion of the nitrogen atom can occur at two different positions relative to a carbonyl group, leading to isomeric products. The reaction conditions, such as temperature, can be varied to control the ratio of these regioisomers. clockss.org
Stereoselectivity is paramount when chiral centers are present or created during the synthesis. The synthesis of functionalized azepanes can be achieved with a high degree of diastereoselectivity. nih.gov For instance, the hydroboration of a substituted tetrahydroazepine can proceed diastereoselectively, leading to specific stereoisomers of azepanols. nih.gov If a chiral derivative of this compound were to be synthesized using such a substituted azepane, the stereochemistry of the final product would be directly dependent on the stereoselectivity of the preceding steps. The functional impact of such stereoisomers can be significant, with different diastereomers or enantiomers exhibiting vastly different biological profiles. mdpi.com
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These methods are crucial for understanding the electronic landscape and conformational preferences of a compound.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict various electronic properties, including molecular orbital energies, charge distribution, and reactivity descriptors. For coumarin (B35378) derivatives, DFT calculations, often employing basis sets like B3LYP/6-31G(d,p), are used to determine optimized geometries and electronic parameters.
Studies on related coumarin compounds have shown that the distribution of electron density is significantly influenced by the nature and position of substituents on the coumarin ring. These calculations help in identifying the regions of the molecule that are electron-rich or electron-poor, which is critical for predicting sites of nucleophilic or electrophilic attack. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO energy gap generally implies higher reactivity.
Table 1: Representative DFT-Calculated Electronic Properties for a Generic Coumarin Derivative
| Property | Description | Typical Calculated Value Range |
| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. | -6.0 to -7.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. | -1.5 to -2.5 eV |
| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO, an indicator of chemical reactivity. | 4.0 to 5.5 eV |
| Dipole Moment | A measure of the net molecular polarity. | 3.0 to 6.0 Debye |
Note: The values presented in this table are representative for the coumarin class of compounds and are not specific to 3-(azepane-1-carbonyl)-2H-chromen-2-one.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Identifying the lowest energy conformations, or energy minima, is crucial as these are the most populated and thus most likely to be biologically active. For a flexible molecule like this compound, which contains a seven-membered azepane ring, multiple low-energy conformations are expected.
Computational methods can systematically explore the potential energy surface of the molecule to identify stable conformers. This is often achieved by performing a series of geometry optimizations starting from different initial structures. The relative energies of these conformers are then calculated to determine their population distribution at a given temperature according to the Boltzmann distribution. These studies are vital for understanding how the molecule might adapt its shape to fit into a biological receptor.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into its flexibility and the dynamic processes it undergoes.
MD simulations model the atomic motions of a system over time by solving Newton's equations of motion. For a molecule like this compound, MD simulations can reveal the flexibility of the azepane ring and the rotational freedom around the amide bond connecting it to the coumarin core. By simulating the molecule in a solvent, typically water, a more realistic representation of its dynamic behavior in a biological environment can be achieved.
Analysis of the MD trajectory can provide information on the root-mean-square deviation (RMSD) of atomic positions, which quantifies the structural stability, and the root-mean-square fluctuation (RMSF), which highlights the flexible regions of the molecule. Such studies on coumarin derivatives have helped in understanding how their structural flexibility influences their interaction with biological targets.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, one can gain a detailed understanding of the types and relative importance of different intermolecular contacts.
For the analogue, 3-[piperidine-1-carbonyl]-2H-chromen-2-one, Hirshfeld surface analysis reveals the dominant role of specific interactions in its crystal packing researchgate.net. The analysis generates a two-dimensional "fingerprint plot," which summarizes the distribution of intermolecular contact distances.
The percentage contributions of the key intermolecular contacts for 3-[piperidine-1-carbonyl]-2H-chromen-2-one are detailed in the table below. It is highly probable that the Hirshfeld surface analysis of this compound would reveal a similar distribution, with the H···H contacts being the most significant contributor due to the abundance of hydrogen atoms in the molecule.
| Intermolecular Contact | Contribution to Hirshfeld Surface (%) | Description |
| H···H | ~45-55% | Represents the most significant contribution, arising from van der Waals forces between hydrogen atoms on adjacent molecules. |
| O···H / H···O | ~20-30% | Corresponds to C-H···O hydrogen bonds, which are crucial for the formation of the primary structural motifs. |
| C···H / H···C | ~10-15% | Relates to interactions between the carbon framework and hydrogen atoms, contributing to the overall molecular packing. |
| C···C | ~3-7% | Indicates the presence of π-π stacking interactions between the aromatic rings of the coumarin moieties. |
| Other Contacts | < 5% | Includes minor contributions from other types of intermolecular contacts. |
Future Directions in Research on 3 Azepane 1 Carbonyl 2h Chromen 2 One
Exploration of Novel Synthetic Routes
The synthesis of coumarin-3-carboxamides typically involves the amidation of coumarin-3-carboxylic acid. nih.gov While effective, future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies.
Green Chemistry Approaches: There is a growing demand for sustainable chemical processes. nih.gov Future syntheses of 3-(azepane-1-carbonyl)-2H-chromen-2-one could explore green chemistry principles, such as the use of nanoparticle catalysts or performing reactions under solvent-free conditions. echemcom.comasianpubs.org For instance, an efficient protocol for synthesizing 2H-chromenones has been developed using tBuOK in DMF, which notably does not require the protection of an inert gas atmosphere. nih.gov Another approach involves solid-phase synthesis by condensing salicylaldehydes with ethyl acetate (B1210297) derivatives using a mortar and pestle, which improves reaction time and yield compared to conventional methods. asianpubs.org
Advanced Catalytic Systems: Exploration into novel catalytic systems can offer significant advantages. Metal-free reaction pathways are attractive as they avoid potential contamination of the final product with toxic transition metals. nih.gov Furthermore, advanced methods like intramolecular alkyne-aldehyde metathesis reactions represent powerful tools for constructing the core 2H-chromene ring system from different precursors, potentially offering new avenues to the target compound. tezu.ernet.in
Design of Advanced Derivatives for Specific Applications
The core structure of this compound offers numerous opportunities for modification to create advanced derivatives with tailored properties for specific biological targets. The design of these new molecules is significantly influenced by their intended therapeutic applications. nih.gov
Structure-Activity Relationship (SAR) Studies: A primary focus will be on extensive SAR studies to understand how modifications to the azepane ring, the coumarin (B35378) core, or the introduction of new substituents affect biological activity. For example, research on other coumarin-3-carboxamides has shown that adding substituents like fluoro groups to an N-phenyl ring can lead to potent anticancer activity against cell lines such as HepG2 and HeLa. nih.govresearchgate.netresearchgate.net Similarly, creating derivatives by coupling the coumarin-3-carboxylic acid precursor with various amino acid esters can generate compounds that target specific enzymes like VEGFR2 and topoisomerase II. nih.gov
Target-Oriented Design: Future design will be increasingly target-oriented. By identifying specific enzymes or receptors implicated in a disease, derivatives can be rationally designed to maximize binding affinity and selectivity. Molecular docking studies, which predict the binding orientation of a molecule to its target, are crucial in this process. researchgate.net For instance, molecular docking has been used to show that the benzamide (B126) functionality on coumarin-3-carboxamides is an important feature for binding to the active site of the CK2 enzyme, which is relevant for anticancer activity. nih.gov
Hybrid Molecules: Another promising strategy involves creating hybrid molecules by combining the this compound scaffold with other known pharmacophores. This approach can lead to compounds with dual-action mechanisms or improved pharmacokinetic profiles. For example, hybrids of coumarin-3-carboxamides with alpha-lipoic acid have been designed as potent antioxidant and anti-inflammatory agents. researchgate.net
Integration with Emerging Technologies in Chemical Synthesis
The integration of emerging technologies can revolutionize the synthesis and discovery of novel derivatives of this compound. These technologies offer enhanced reaction control, higher efficiency, and the ability to rapidly explore chemical space.
Flow Chemistry: Continuous flow synthesis, as opposed to traditional batch processing, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and enhanced safety, especially for reactions that are highly exothermic or involve hazardous reagents. Its application could streamline the production of this compound and its derivatives.
Enabling Technologies: Microwave irradiation and ultrasonic-assisted synthesis are powerful tools for accelerating chemical reactions. echemcom.com Ultrasound irradiation, for instance, has been successfully used to prepare 3-aryl coumarin composites in good yields, offering a more convenient and rapid alternative to conventional heating. echemcom.com The use of ultrasonic generators in a three-component reaction has been shown to be a facile and efficient procedure for preparing compounds linking a thiazole (B1198619) ring to a coumarin moiety. nih.gov
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 3-(azepane-1-carbonyl)-2H-chromen-2-one?
- Answer : The compound can be synthesized via a two-step process:
Intermediate synthesis : Use the Von Pechmann condensation between salicylaldehyde and ethyl acetoacetate with Zn[(L)-Proline]₂ as a catalyst under microwave irradiation (solvent-free conditions). This yields 3-acetyl coumarin with improved efficiency (68–71% yield) compared to conventional methods .
Final step : Perform Claisen-Schmidt condensation of 3-acetyl coumarin with azepane-1-carbonyl chloride or equivalent reagents. PEG-600 is recommended as a green solvent, and piperidine can catalyze the reaction under reflux (80°C, 5–8 hours). Monitor progress via TLC and purify via column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer : Key techniques include:
- FT-IR : Identify carbonyl (C=O) stretches (~1728 cm⁻¹ for ester, ~1627 cm⁻¹ for ketone) and aromatic C=C bonds (~1599 cm⁻¹) .
- ¹H/¹³C NMR : Confirm substituent integration (e.g., azepane protons at δ 1.5–2.5 ppm) and coumarin backbone signals (e.g., aromatic protons at δ 7.3–8.6 ppm) .
- Mass spectrometry : Validate molecular ion peaks (e.g., m/z 188.18 for intermediates) .
Q. How can researchers ensure purity during synthesis?
- Answer :
- Use TLC with ethanol:hexane (3:7) to monitor reaction progress .
- Recrystallize intermediates from ethanol to remove impurities .
- Employ column chromatography (silica gel, chloroform:methanol gradient) for final purification .
Advanced Research Questions
Q. How do microwave-assisted methods compare to conventional synthesis in terms of reaction kinetics and yield?
- Answer : Microwave irradiation reduces reaction time (e.g., from 5–8 hours to 10–15 minutes) by enhancing molecular collision frequency. Yields improve by ~10–15% due to reduced side reactions. For example, Zn[(L)-Proline]₂ in microwave conditions achieves 85% yield for 3-acetyl coumarin vs. 68% conventionally . Thermodynamic studies (e.g., Arrhenius plots) can quantify activation energy differences between methods .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?
- Answer :
- Unexpected splitting : Check for diastereotopic protons or dynamic effects (e.g., restricted rotation in azepane groups). Use variable-temperature NMR to confirm .
- IR shifts : Compare with computational spectra (DFT calculations) to validate assignments. For example, a carbonyl shift may indicate hydrogen bonding in the crystal lattice .
- Cross-validate with X-ray crystallography to resolve ambiguities .
Q. How can non-covalent interactions in the crystal structure influence the compound’s bioactivity?
- Answer :
- C–H···O and π–π interactions (identified via Hirshfeld surface analysis) stabilize the crystal lattice, affecting solubility and bioavailability .
- DFT calculations : Quantify interaction energies (e.g., π-stacking contributes ~5–10 kcal/mol) to predict stability under physiological conditions .
- Modify substituents (e.g., nitro or methoxy groups) to tune interaction strength for targeted drug delivery .
Q. What experimental design considerations are critical for evaluating antibacterial activity?
- Answer :
- Strain selection : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria to assess broad-spectrum potential .
- Dose-response assays : Determine minimum inhibitory concentration (MIC) using broth microdilution (range: 1–256 µg/mL).
- Control experiments : Compare with standard antibiotics (e.g., ampicillin) and include solvent controls (e.g., DMSO) to rule out false positives .
Tables for Key Data
Table 1 : Comparison of Synthetic Methods
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 5–8 hours | 10–15 minutes |
| Yield | 68–71% | 80–85% |
| Catalyst | Piperidine | Zn[(L)-Proline]₂ |
| Solvent | Ethanol | Solvent-free |
Table 2 : Key Spectral Benchmarks
| Technique | Diagnostic Peaks/Features | Reference |
|---|---|---|
| FT-IR | 1728 cm⁻¹ (ester C=O), 1627 cm⁻¹ (ketone C=O) | |
| ¹H NMR | δ 8.65 (coumarin-H), δ 2.51 (CH₃) | |
| Mass Spec (m/z) | 188.18 (observed), 189.60 (calculated) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


